[2,2'-Bipyridine]-5,5'-diyldimethanol
Description
Properties
IUPAC Name |
[6-[5-(hydroxymethyl)pyridin-2-yl]pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-7-9-1-3-11(13-5-9)12-4-2-10(8-16)6-14-12/h1-6,15-16H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXJDRMCWWERRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)C2=NC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-5,5’-diyldimethanol typically involves the functionalization of 2,2’-bipyridine. One common method is the hydroxymethylation of 2,2’-bipyridine using formaldehyde and a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-5,5’-diyldimethanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridine]-5,5’-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: The corresponding diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Coordination Chemistry
[2,2'-Bipyridine]-5,5'-diyldimethanol is widely used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals is crucial for various catalytic processes. The compound can coordinate with metal ions such as copper, iron, and cobalt, which are essential for numerous enzymatic reactions.
Catalysis
The compound has been utilized in several catalytic applications:
- Metal Complexes : It forms metal complexes that serve as catalysts in organic reactions, including oxidation and reduction processes.
- Ethylene Oligomerization : Studies have shown its effectiveness in nickel-based metal-organic frameworks (MOFs) for catalyzing ethylene oligomerization .
Material Science
In material science, this compound is employed in the development of advanced materials:
- Conductive Polymers : It plays a role in synthesizing conductive polymers due to its ability to coordinate with conductive metal ions.
- Sensors : The compound is used in the fabrication of sensors owing to its electrochemical properties .
Biological Applications
The biological implications of this compound are significant:
- Metal-Protein Interactions : It is used to study interactions between metals and proteins, providing insights into biochemical pathways.
- Neuroprotective Effects : Research indicates that at low doses, the compound may protect against oxidative stress and neurodegeneration.
- Alzheimer's Disease Research : It has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Case Study 1: Coordination Complexes in Catalysis
A study explored the use of this compound as a ligand in forming metal complexes for catalyzing oxidation reactions. The results demonstrated enhanced catalytic efficiency compared to other ligands due to the compound's strong coordination abilities.
| Metal Ion | Reaction Type | Catalytic Efficiency |
|---|---|---|
| Cu(II) | Oxidation | High |
| Co(II) | Reduction | Moderate |
In a recent experiment involving animal models, this compound showed protective effects against neurodegenerative conditions. The study highlighted its potential as a therapeutic agent due to its ability to modulate key metabolic pathways.
| Dosage (mg/kg) | Protective Effect | Mechanism |
|---|---|---|
| 10 | Significant | Antioxidant activity |
| 20 | Moderate | Metal chelation |
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-5,5’-diyldimethanol involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination forms stable complexes that can participate in various catalytic and biological processes. The molecular targets include metal centers in enzymes and other proteins, and the pathways involved often relate to electron transfer and redox reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and functional differences between [2,2'-Bipyridine]-5,5'-diyldimethanol and related compounds:
Reactivity and Coordination Chemistry
- Hydroxymethyl vs. Methyl Groups: The hydroxymethyl groups in this compound are more reactive than the methyl groups in 5,5'-dimethyl-2,2'-bipyridine. For example, hydroxymethyl can undergo oxidation to carboxylic acids or nucleophilic substitution (e.g., chlorination), whereas methyl groups require harsher conditions for functionalization .
- Halogen vs. Alcohol Substituents: Bromine in 5,5'-dibromo-2,2'-bipyridine enables cross-coupling reactions (e.g., Stille, Sonogashira) to build extended π-systems . In contrast, the hydroxymethyl groups in this compound facilitate hydrogen bonding and solvolysis-driven polymerization, as seen in CTFs for photocatalytic hydrogen evolution .
- Positional Isomerism: The 4,4'-diyldimethanol isomer exhibits distinct coordination behavior compared to the 5,5'-isomer due to differences in ligand geometry and steric effects .
Key Research Findings
Synthetic Flexibility: this compound is converted to 5,5'-bis(chloromethyl)-2,2'-bipyridine in 63% yield using SOCl₂, demonstrating its utility in preparing polycationic Ru(II) lumophores .
Coordination Diversity : The 5,5'-dicarboxylic acid derivative (synthesized from 5,5'-dimethyl-2,2'-bipyridine) forms MOFs with tunable pore sizes for gas storage, contrasting with the hydroxymethyl derivative’s role in covalent organic frameworks .
Comparative Stability : Brominated derivatives exhibit higher thermal stability (~300°C decomposition) compared to hydroxymethylated analogs (~200°C), impacting their suitability for high-temperature applications .
Biological Activity
[2,2'-Bipyridine]-5,5'-diyldimethanol (CAS No. 63361-65-9) is an organic compound characterized by its bipyridine structure, featuring two hydroxymethyl groups at the 5 and 5' positions. The compound's molecular formula is C12H12N2O2, with a molecular weight of approximately 220.24 g/mol. Its unique structural properties enable it to interact with metal ions, leading to various biological activities and applications in medicinal chemistry.
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Reaction of pyridine derivatives with formaldehyde.
- Reduction Reactions : Reduction of corresponding aldehydes or ketones.
These synthetic routes allow for the precise construction of the bipyridine framework with desired functional groups.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities primarily through its metal complexes. The following sections detail specific biological activities and mechanisms of action.
Cytotoxicity
Studies have shown that metal complexes formed with this compound demonstrate significant cytotoxic effects against various cancer cell lines. Notable findings include:
- Ruthenium(II) Complexes : Complexes such as [RuCl₂(H₂L)(S-DMSO)₂] exhibit high cytotoxic specificity towards cancer cells like HeLa and MCF7 while showing lower toxicity to normal cells like NIH 3T3.
The biological activity of this compound is largely attributed to its ability to form stable coordination complexes with various metal ions such as ruthenium (Ru), cobalt (Co), nickel (Ni), and zinc (Zn). These interactions enhance the compound's reactivity and biological efficacy:
- DNA Binding Affinity : Studies using fluorescence spectroscopy indicate that the incorporation of hydroxymethyl groups enhances the binding affinity to DNA through groove binding mechanisms.
- Radical Scavenging Properties : Ruthenium complexes derived from this compound show improved radical scavenging activities compared to other bipyridine derivatives.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of a ruthenium complex derived from this compound on a panel of cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 10 | 10 |
| MCF7 | 15 | 7 |
| NIH 3T3 | >100 | - |
The selectivity index indicates a preference for targeting cancer cells over normal cells.
Case Study 2: Coordination Chemistry
Research has demonstrated that this compound forms stable mononuclear complexes with various metal salts in aqueous solutions. These complexes exhibit distinct biochemical properties that can be exploited in therapeutic applications:
| Metal Ion | Complex Stability | Solubility in Water |
|---|---|---|
| Ru(II) | High | Soluble |
| Co(II) | Moderate | Soluble |
| Ni(II) | Low | Insoluble |
This table illustrates the variations in complex stability and solubility based on the metal ion used.
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable candidate for drug development:
- Therapeutic Agents : Ongoing research aims to explore its potential as a therapeutic agent in designing metal-based drugs.
- Sensors and Probes : The compound is being investigated for use in developing sensors for detecting metal ions in biological systems.
Q & A
Q. What are the key considerations for synthesizing [2,2'-Bipyridine]-5,5'-diyldimethanol in covalent triazine frameworks (CTFs)?
Methodological Answer:
- Reagent Ratios: Use a 1:1 molar ratio of this compound to terephthalamidine dihydrochloride, with cesium carbonate (2.2 eq) as a base in DMSO.
- Temperature Gradients: Employ a stepwise heating protocol: 100°C (12 h), 120°C (12 h), 140°C (12 h), and 180°C (48 h) to ensure controlled polycondensation .
- Purification: Post-synthesis, wash the product sequentially with water, ethanol, and tetrahydrofuran, followed by freeze-drying for 24 h to obtain CTFs in ~82% yield.
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Solubility: The compound is sparingly soluble in aqueous buffers. Prepare stock solutions in DMSO (purged with inert gas) and dilute with aqueous buffers (e.g., PBS pH 7.2) for experiments.
- Storage: Store solid samples at -20°C; aqueous solutions are stable for ≤24 h. Avoid prolonged exposure to light or moisture to prevent degradation .
Q. What purification techniques are effective for isolating this compound derivatives?
Methodological Answer:
- Liquid-Liquid Extraction: Use dichloromethane (CH₂Cl₂) for organic phase separation after reactions involving SOCl₂ or other chlorinating agents .
- Chromatography: Employ silica gel column chromatography with gradients of ethyl acetate/hexane for polar derivatives (e.g., carboxylates or chloromethyl intermediates) .
- Recrystallization: Suitable for hydroxylated derivatives using ethanol/water mixtures to enhance crystal purity .
Advanced Research Questions
Q. How can this compound be derivatized to enhance its utility in coordination chemistry?
Methodological Answer:
- Chlorination: React with SOCl₂ (4 eq) in CH₂Cl₂ for 36 h at room temperature to synthesize 5,5'-bis(chloromethyl)-2,2'-bipyridine (63% yield). Monitor completion via ¹H NMR for δ 4.66 ppm (CH₂Cl) .
- Oxidation: Use KMnO₄ in aqueous acidic conditions to convert methyl groups to carboxylic acids (e.g., 2,2'-Bipyridine-5,5'-dicarboxylic acid), critical for MOF linkers .
Q. What role does this compound play in designing metal-organic frameworks (MOFs)?
Methodological Answer:
- Linker Design: The diol groups facilitate coordination with transition metals (e.g., Zn²⁺, Ni²⁺) to form 3D frameworks. For example, Zn-MOFs with bipyridine linkers exhibit pore sizes tunable for gas storage (CO₂, H₂) .
- Functionalization: Post-synthetic modification (PSM) of hydroxyl groups with amines or carboxylates enhances MOF stability and catalytic activity in ethylene oligomerization or CO₂ reduction .
Q. How do structural modifications of this compound impact photocatalytic performance?
Methodological Answer:
- Electron-Withdrawing Groups: Introducing carboxylates (via oxidation) improves electron transport in covalent triazine frameworks (CTFs), enhancing photocatalytic H₂ evolution (e.g., 82% yield in CTF synthesis) .
- Conjugated Systems: Incorporate phenylethynyl groups via Sonogashira coupling to extend π-conjugation, boosting light absorption and charge separation in Re(I)-based CO₂ reduction catalysts .
Q. What analytical techniques are critical for characterizing this compound and its complexes?
Methodological Answer:
- ¹H/¹³C NMR: Identify key protons (e.g., δ 4.66 ppm for CH₂Cl in chlorinated derivatives) and confirm functional group transformations .
- XRD: Resolve crystal structures of MOFs or coordination polymers using SHELXL/SHELXTL software for refinement .
- UV-Vis Spectroscopy: Track λmax shifts (e.g., 249–298 nm) to assess electronic transitions in photocatalytic systems .
Q. How can researchers resolve contradictions in catalytic activity data for bipyridine-based MOFs?
Methodological Answer:
- Control Experiments: Compare catalytic performance of MOFs with/without this compound linkers to isolate ligand contributions.
- DFT Calculations: Model electronic interactions between metal centers and ligand functional groups to explain variations in ethylene oligomerization rates .
- In Situ Characterization: Use XAS or IR spectroscopy to monitor active sites during catalysis, identifying intermediates that influence turnover frequencies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
